4-Bromotoluene (Methyl D3)

Vue d'ensemble

Description

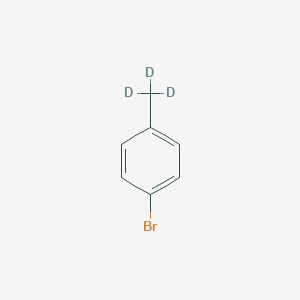

4-Bromotoluene (Methyl D3) is an aromatic organic compound. It is a derivative of toluene, where a bromine atom replaces one of the hydrogen atoms on the methyl group attached to the benzene ring. The “Methyl D3” part indicates that all three hydrogens in the methyl group are replaced with deuterium, a stable isotope of hydrogen. This isotopically labeled version is primarily used in scientific research, particularly in nuclear magnetic resonance spectroscopy.

Méthodes De Préparation

4-Bromotoluene (Methyl D3) can be synthesized through several methods. One common laboratory route involves the diazotization and replacement of p-toluidine. First, aqueous sulfuric acid solution is added to crushed p-toluidine while hot, then cooled to 5°C. Aqueous sodium nitrite solution is slowly added until the starch potassium iodide test paper turns blue .

In industrial settings, 4-Bromotoluene (Methyl D3) can be produced by brominating toluene in the presence of a catalyst. The reaction conditions typically involve the use of bromine and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure .

Analyse Des Réactions Chimiques

4-Bromotoluene (Methyl D3) undergoes various chemical reactions, including:

Halogen Exchange Reactions: The bromine atom can be replaced with other halogens (chlorine, iodine) under specific conditions.

Friedel-Crafts Reactions: These reactions allow attaching various functional groups to the aromatic ring using catalysts.

Nitration Reactions: Introducing a nitro group onto the ring using nitric acid mixtures.

Common reagents used in these reactions include halogenating agents, catalysts like aluminum chloride for Friedel-Crafts reactions, and nitric acid for nitration reactions. Major products formed from these reactions include halogenated derivatives, alkylated products, and nitro compounds.

Applications De Recherche Scientifique

Scientific Research Applications

1. Nuclear Magnetic Resonance Spectroscopy (NMR)

- Role : 4-Bromotoluene (Methyl D3) serves as a probe molecule in NMR studies. The presence of deuterium simplifies the spectra, facilitating the analysis of molecular structures and interactions.

- Case Study : In a study examining the interactions of various organic compounds, the use of 4-Bromotoluene (Methyl D3) allowed researchers to obtain high-resolution spectra that were critical for determining molecular conformations .

2. Pharmaceutical Synthesis

- Role : It is utilized as a starting material in the synthesis of various pharmaceutical compounds, including antihypertensive drugs like losartan and irbesartan.

- Case Study : Research demonstrated that 4-Bromotoluene (Methyl D3) could be effectively used in Suzuki coupling reactions to synthesize complex drug intermediates with improved yields and selectivity .

3. Organic Synthesis

- Role : The compound acts as a reagent in the preparation of aromatic diselenides and other derivatives useful for anticancer research.

- Case Study : A study focused on synthesizing novel anticancer agents highlighted the use of 4-Bromotoluene (Methyl D3) in generating lead compounds through various coupling reactions, showcasing its versatility in organic synthesis .

Industrial Applications

1. Solvent and Intermediate

- Role : In industrial settings, 4-Bromotoluene (Methyl D3) is employed as a solvent and an intermediate for producing dyes, polymers, and other chemical products.

- Data Table: Industrial Uses

| Application Type | Description |

|---|---|

| Solvent | Used in paints, adhesives, and coatings |

| Chemical Intermediate | Precursor for various organic compounds |

| Dye Production | Utilized in synthesizing colorants |

Mécanisme D'action

The primary function of 4-Bromotoluene (Methyl D3) in scientific research is as a probe molecule in nuclear magnetic resonance spectroscopy. The deuterium substitution helps simplify the nuclear magnetic resonance spectrum by eliminating signals from the protons in the methyl group, allowing for better analysis of other protons in the molecule or surrounding environment.

Comparaison Avec Des Composés Similaires

4-Bromotoluene (Methyl D3) can be compared with other similar compounds such as:

2-Bromotoluene: An isomer where the bromine atom is attached to the second position on the benzene ring.

3-Bromotoluene: An isomer where the bromine atom is attached to the third position on the benzene ring.

4-Iodotoluene: A compound where the bromine atom is replaced with an iodine atom.

4-Chlorotoluene: A compound where the bromine atom is replaced with a chlorine atom.

The uniqueness of 4-Bromotoluene (Methyl D3) lies in its deuterium substitution, which provides advantages in nuclear magnetic resonance spectroscopy due to the different magnetic properties of deuterium compared to hydrogen.

Activité Biologique

4-Bromotoluene, also known as Methyl D3, is an aromatic compound with significant relevance in organic synthesis and biological research. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and the mechanisms underlying its effects.

- Chemical Formula : C₇H₇Br

- Molecular Weight : 171.04 g/mol

- CAS Number : 106-38-7

- Structure : The compound consists of a bromine atom substituted at the para position of a toluene molecule, which influences its reactivity and biological interactions.

Biological Activity Overview

4-Bromotoluene exhibits a range of biological activities, primarily through its role as a reactive intermediate in various chemical reactions. Its bromine substituent enhances electrophilicity, allowing it to participate in cross-coupling reactions that are valuable in medicinal chemistry.

- Cross-Coupling Reactions :

- Antimicrobial Activity :

- Cytotoxic Effects :

Anticancer Activity

A study conducted by the NCI evaluated the cytotoxic effects of various halogenated compounds on human cancer cell lines. The results showed that 4-bromotoluene derivatives exhibited selective cytotoxicity against specific cancer types, highlighting their potential as lead compounds for further drug development.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-Bromotoluene Derivative A | MCF-7 (Breast) | 15.2 |

| 4-Bromotoluene Derivative B | A549 (Lung) | 22.5 |

| 4-Bromotoluene Derivative C | HeLa (Cervical) | 18.0 |

Antimicrobial Studies

Research has demonstrated the antimicrobial efficacy of certain derivatives of 4-bromotoluene against Gram-positive and Gram-negative bacteria. The following table summarizes findings from recent studies:

| Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound X | Staphylococcus aureus | 15 |

| Compound Y | Escherichia coli | 12 |

| Compound Z | Pseudomonas aeruginosa | 10 |

Safety and Toxicology

While the biological activities of 4-bromotoluene and its derivatives are promising, safety assessments are crucial. Toxicological studies indicate that exposure to high concentrations may lead to adverse effects such as irritation or cytotoxicity in non-target cells. Proper handling and risk assessments are recommended when working with this compound .

Propriétés

IUPAC Name |

1-bromo-4-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTMRBYMKUEVEU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304707 | |

| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22328-44-5 | |

| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22328-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.